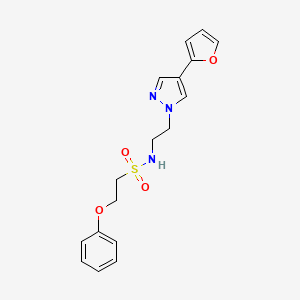

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

Description

This sulfonamide derivative features a pyrazole core substituted with a furan ring at the 4-position, connected via an ethyl linker to a 2-phenoxyethanesulfonamide group. The compound’s design integrates heterocyclic motifs (pyrazole, furan) and a sulfonamide pharmacophore, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c21-25(22,12-11-23-16-5-2-1-3-6-16)19-8-9-20-14-15(13-18-20)17-7-4-10-24-17/h1-7,10,13-14,19H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFWIJZJSUSICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving 1,3-dicarbonyl compounds and hydrazines under acidic or basic conditions.

Attachment of the Furan Ring: The furan ring is introduced through electrophilic substitution reactions, often involving furan derivatives and the pyrazole precursor.

Sulfonation: The phenoxyethanesulfonamide moiety is introduced by reacting the appropriate sulfonyl chloride with a phenol derivative under basic conditions.

Coupling: The final product is obtained through coupling reactions, where the intermediate compounds are connected via nucleophilic substitution or similar reactions.

Industrial Production Methods

Scaling up to industrial production requires optimizing the above synthetic routes for yield, purity, and cost-effectiveness. Flow chemistry techniques and the use of automated reactors can enhance the efficiency and consistency of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidative cleavage with reagents such as potassium permanganate, yielding various carbonyl compounds.

Reduction: The pyrazole ring can be reduced to yield corresponding pyrazoline derivatives under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Pyrazolines.

Substitution Products: Functionalized phenoxy derivatives.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is used as a molecular probe to study protein-ligand interactions due to its potential binding affinity with various biological targets.

Medicine

Its potential bioactivity is being investigated for therapeutic applications, including anti-inflammatory and anti-cancer properties, by targeting specific enzymes and receptors.

Industry

In the industrial sector, the compound is explored for its utility in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. Its furan and pyrazole rings enable binding to active sites, modulating enzymatic activity and signaling pathways.

Mechanistic Insights

For example, its inhibition of cyclooxygenase enzymes can explain its potential anti-inflammatory effects. Similarly, its interaction with DNA topoisomerase could elucidate its anti-cancer activity.

Comparison with Similar Compounds

Structural Analog 1: (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound A)

- Structural Features : Pyrazole fused with a pyridine ring, hydrazine linker, and sulfonamide attached to pyrimidine .

- Key Differences: Heterocyclic Substitution: Compound A uses pyridine and pyrimidine, whereas the target compound incorporates furan. Furan’s electron-rich nature may enhance π-π stacking but reduce metabolic stability compared to pyridine.

Structural Analog 2: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Compound B)

- Structural Features : Pyrazolo-pyrimidine core, fluorinated chromene, and methyl-substituted sulfonamide .

- Key Differences :

- Core Complexity : Compound B’s pyrazolo-pyrimidine system offers planar rigidity, favoring kinase inhibition, while the target’s simpler pyrazole-furan system may prioritize solubility.

- Substituents : Fluorine atoms in Compound B enhance lipophilicity and bioavailability but introduce synthetic complexity absent in the furan-containing target.

Structural Analog 3: N-(2-((4-(3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (Compound C Series)

- Structural Features : Ethyl/propyl linkers, hydroxyphenyl-pyrazole, and sulfonamide .

- Key Differences :

- Linker Flexibility : The ethyl linker in the target compound mirrors Compound C’s design, suggesting similar conformational dynamics.

- Aromatic Substitution : The absence of a hydroxyphenyl group in the target may reduce hydrogen-bonding capacity but mitigate oxidative metabolism.

Crystallography and Refinement

- SHELX programs () are critical for resolving sulfonamide conformations and pyrazole-furan torsion angles. For example, SHELXL’s robust refinement algorithms enable precise analysis of hydrogen-bonding networks between sulfonamide oxygen and heterocyclic nitrogen atoms .

Comparative Data Table

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 350.4 g/mol. The structure includes a furan ring, a pyrazole moiety, and a phenoxyethanesulfonamide group, which are known to contribute to various biological activities.

1. Anticancer Activity

Research has shown that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. For instance, studies have indicated that derivatives of pyrazole can induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| H460, A549 | 15 | Inhibition of Bcl-2 | |

| HT-29 | 12 | Induction of apoptosis | |

| SMMC-7721 | 10 | Cell cycle arrest |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have shown efficacy in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 2: Anti-inflammatory Activity

| Study Reference | Model Used | Inhibition (%) | Cytokine Targeted |

|---|---|---|---|

| LPS-stimulated macrophages | 75% | TNF-alpha | |

| Carrageenan-induced paw edema | 70% | IL-6 |

3. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. Studies indicate that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound is largely attributed to its ability to modulate various signaling pathways:

- Apoptosis Induction : The furan and pyrazole rings facilitate interaction with cellular targets that regulate apoptosis, leading to programmed cell death in cancerous cells.

- Cytokine Modulation : The sulfonamide group is believed to interfere with the signaling pathways involved in inflammation, thereby reducing cytokine production.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various in vivo models:

- Cancer Model : In a xenograft model using A549 lung cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05).

- Inflammation Model : In carrageenan-induced paw edema models, administration of the compound led to a marked decrease in paw swelling, indicating its potential as an anti-inflammatory agent (p < 0.01).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.